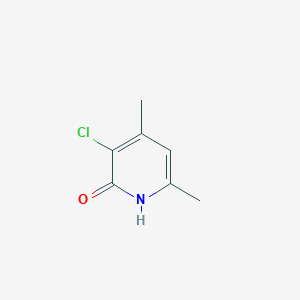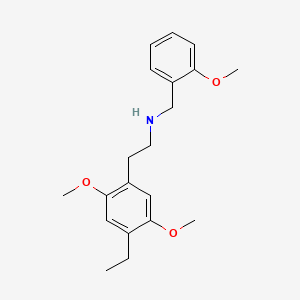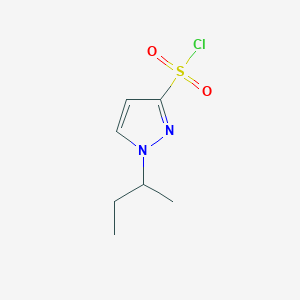![molecular formula C10H12S B1651940 [(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE CAS No. 13640-71-6](/img/structure/B1651940.png)
[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE
Vue d'ensemble
Description
[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE is an organic compound with the molecular formula C10H12S and a molecular weight of 164.27 g/mol. This compound is characterized by the presence of a benzene ring substituted with a (2-methyl-1-propenyl)thio group, making it a unique derivative of benzene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE can be achieved through various organic reactions. One common method involves the reaction of benzene with (2-methyl-1-propenyl)thiol under specific conditions to introduce the thio group onto the benzene ring. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic processes and optimized reaction conditions to maximize yield and purity. The exact details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzene ring can also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (2-methyl-1-propenyl)-: A similar compound with a (2-methyl-1-propenyl) group but without the thio substitution.
Benzene, (2-methyl-2-propenyl)-: Another derivative with a different positional isomer of the propenyl group.
Benzene, (1-methyl-1-propenyl)-: A compound with a (1-methyl-1-propenyl) group, differing in the position of the methyl group.
Uniqueness
[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE is unique due to the presence of the thio group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The thio group can engage in specific interactions and reactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
13640-71-6 |
|---|---|
Formule moléculaire |
C10H12S |
Poids moléculaire |
164.27 g/mol |
Nom IUPAC |
2-methylprop-1-enylsulfanylbenzene |
InChI |
InChI=1S/C10H12S/c1-9(2)8-11-10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clé InChI |
UVHYYIMOVRGUFO-UHFFFAOYSA-N |
SMILES |
CC(=CSC1=CC=CC=C1)C |
SMILES canonique |
CC(=CSC1=CC=CC=C1)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B1651858.png)







![4-[[(4-Cyanophenyl)methyl-(piperidin-3-ylmethyl)amino]methyl]benzonitrile](/img/structure/B1651872.png)





